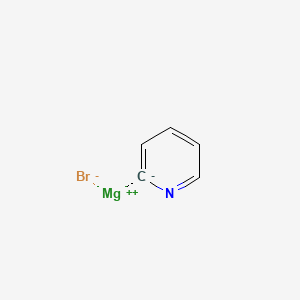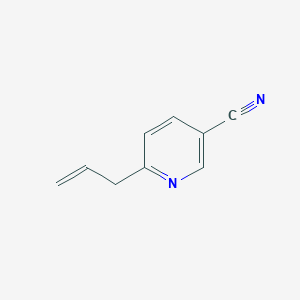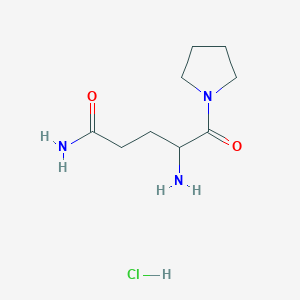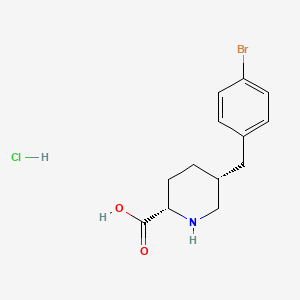
(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hcl
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hcl, a derivative of L-pipecolinic acid, plays a significant role in the synthesis of chiral ligands and catalysts. For example, [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, a compound based on L-pipecolinic acid, has been used to synthesize novel chiral ligands. These ligands exhibit unique behavior in controlling the stereochemistry of reactions like the addition of diethylzinc to benzaldehyde (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Role in Organic Synthesis
L-Pipecolinic acid derivatives have been instrumental in various organic syntheses. For instance, a study demonstrates the synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives using a unique cascade of reactions, showcasing the versatility of pipecolic acid derivatives in organic synthesis (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Application in Medicinal Chemistry
In medicinal chemistry, bromophenol derivatives, which include structures similar to this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potential in developing new therapeutic agents (Bhagat, Deshmukh, & Kuberkar, 2012).
Enzyme Inhibition Studies
Another significant application of similar bromophenol derivatives is in enzyme inhibition studies. For instance, certain bromophenol derivatives have been tested for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, as well as carbonic anhydrase I and II isoenzymes. These studies contribute to the development of inhibitors for therapeutic use (Bayrak, Taslimi, Karaman, Gulcin, & Menzek, 2019).
Lewis Basic Organocatalysts
L-Pipecolinic acid derived formamides have been developed as efficient and enantioselective Lewis basic organocatalysts. These have shown high efficiency and selectivity in the reduction of N-aryl imines, demonstrating the potential of pipecolinic acid derivatives in catalysis (Wang, Ye, Wei, Wu, Zhang, & Sun, 2006).
Propiedades
IUPAC Name |
(2S,5R)-5-[(4-bromophenyl)methyl]piperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2.ClH/c14-11-4-1-9(2-5-11)7-10-3-6-12(13(16)17)15-8-10;/h1-2,4-5,10,12,15H,3,6-8H2,(H,16,17);1H/t10-,12+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXIGFPGRYSDGJ-IYJPBCIQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1CC2=CC=C(C=C2)Br)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@H]1CC2=CC=C(C=C2)Br)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


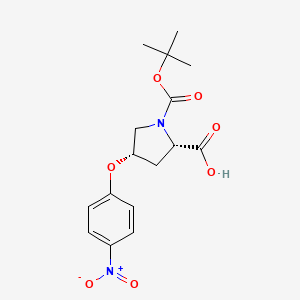
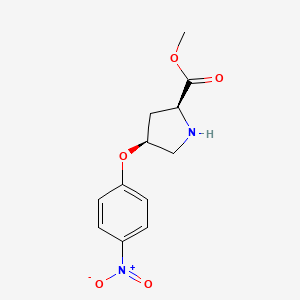
![9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester](/img/structure/B3116692.png)
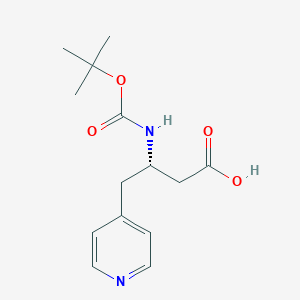
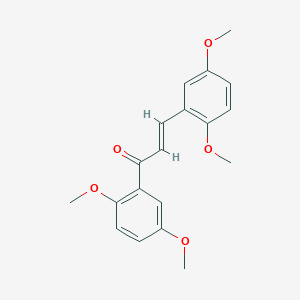

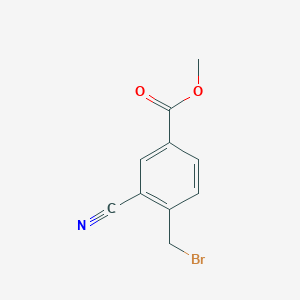

amine hydrochloride](/img/structure/B3116748.png)
![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3116761.png)
